4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline
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Overview
Description
4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromobenzenesulfonyl group, a fluorine atom, and a pyrrolidine-1-carbonyl group attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrrolidine-1-carbonyl Group: This step involves the acylation of the quinoline core with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Bromobenzenesulfonyl Group: The final step involves the sulfonylation of the quinoline derivative with 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in chemical biology to study biological pathways and mechanisms.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromobenzenesulfonyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinoline: Similar structure but with a chlorine atom instead of fluorine.
4-(4-bromobenzenesulfonyl)-6-methyl-3-(pyrrolidine-1-carbonyl)quinoline: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound potentially more effective in certain applications compared to its analogs.
Biological Activity
The compound 4-(4-bromobenzenesulfonyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinoline is a synthetic derivative belonging to the quinoline class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline core substituted with a bromobenzenesulfonyl group and a pyrrolidine carbonyl moiety, contributing to its unique biological properties.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, studies have demonstrated that quinoline derivatives can modulate signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Properties
Quinoline derivatives are also noted for their antimicrobial activity. The sulfonamide group present in this compound enhances its interaction with bacterial enzymes, leading to inhibition of bacterial growth. In vitro studies have reported effective antibacterial activity against gram-positive and gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes relevant in disease pathology. For example, studies have highlighted its potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, improving cholinergic transmission.
Structure-Activity Relationship (SAR)
A detailed analysis of structure-activity relationships (SAR) has been conducted to understand how modifications to the quinoline structure affect biological activity. For instance, variations in the bromobenzenesulfonyl group influence the compound's potency as an AChE inhibitor. Compounds with electron-withdrawing groups at specific positions on the benzene ring demonstrate enhanced inhibitory effects compared to their counterparts with electron-donating groups.
Case Study: Anticancer Efficacy
In a recent study, a series of quinoline derivatives including this compound were evaluated for their anticancer efficacy against various cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting significant anticancer potential.
Table: Summary of Biological Activities
Properties
IUPAC Name |
[4-(4-bromophenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3S/c21-13-3-6-15(7-4-13)28(26,27)19-16-11-14(22)5-8-18(16)23-12-17(19)20(25)24-9-1-2-10-24/h3-8,11-12H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPADRGXPMJYIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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